7-Chloropyrido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 3-chloropyridine under specific conditions. One common method includes the use of a Lewis acid catalyst such as BF3·Et2O to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloropyrido[1,2-a]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Chloropyrido[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Pyrido[1,2-a]benzimidazole: Lacks the chlorine substituent but shares a similar core structure.
Benzimidazole: A simpler structure without the fused pyridine ring.
Chloropyridine: Contains the chlorine substituent but lacks the benzimidazole ring.
Uniqueness: 7-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of both the chlorine atom and the fused ring system, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new drugs and materials .
Eigenschaften
Molekularformel |
C11H7ClN2 |
---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
7-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI-Schlüssel |
NWMIPVKRLZRRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.